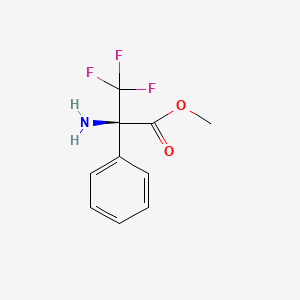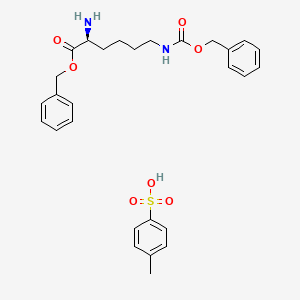
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is a chemical compound with the molecular formula C28H34N2O7S and a molecular weight of 542.64 g/mol. It is commonly used in peptide synthesis and serves as a protecting group for the amino acid lysine. The compound is known for its stability and ease of removal under mild conditions, making it a valuable tool in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate typically involves the protection of the amino group of lysine with a benzyloxycarbonyl (Cbz) group and the esterification of the carboxyl group with benzyl alcohol. The p-toluenesulfonate (tosylate) group is introduced to enhance the solubility and stability of the compound. The reaction conditions often include the use of a base such as triethylamine and a coupling agent like dicyclohexylcarbodiimide (DCC) to facilitate the formation of the ester bond.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The compound is produced in cleanroom environments to meet Good Manufacturing Practice (GMP) standards.
Análisis De Reacciones Químicas
Types of Reactions
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Deprotection: The benzyloxycarbonyl (Cbz) group can be removed using hydrogenation or treatment with strong acids like trifluoroacetic acid (TFA).
Substitution: The tosylate group can be displaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Hydrogenation: Palladium on carbon (Pd/C) is commonly used as a catalyst for the hydrogenation of the Cbz group.
Acidic Hydrolysis: Hydrochloric acid (HCl) or sulfuric acid (H2SO4) can be used for the hydrolysis of the ester bond.
Nucleophilic Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be used to displace the tosylate group.
Major Products Formed
Lysine Derivatives: Hydrolysis and deprotection reactions yield various lysine derivatives, which are useful intermediates in peptide synthesis.
Substituted Lysine Compounds: Nucleophilic substitution reactions produce substituted lysine compounds with diverse functional groups.
Aplicaciones Científicas De Investigación
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group in peptide synthesis to prevent unwanted reactions at the lysine amino group.
Biology: The compound is employed in the synthesis of peptide-based probes and inhibitors for studying enzyme activity and protein interactions.
Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds, including peptide drugs and enzyme inhibitors.
Industry: The compound is used in the production of specialty chemicals and materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate involves the protection of the lysine amino group through the formation of a stable carbamate linkage. This protection prevents the amino group from participating in side reactions during peptide synthesis. The compound can be selectively deprotected under mild conditions, allowing for the controlled release of the lysine amino group.
Comparación Con Compuestos Similares
Similar Compounds
N-Benzyloxycarbonyl-L-lysine: Similar in structure but lacks the benzyl ester and tosylate groups.
N-Benzyloxycarbonyl-L-lysine thiobenzyl ester: Contains a thiobenzyl ester instead of a benzyl ester.
N-Benzyloxycarbonyl-L-leucine: Another amino acid derivative with a benzyloxycarbonyl protecting group.
Uniqueness
N-Benzyloxycarbonyl-L-lysine benzyl ester p-toluenesulfonate is unique due to its combination of the Cbz protecting group, benzyl ester, and tosylate group, which provide enhanced stability, solubility, and ease of removal under mild conditions. This makes it particularly valuable in peptide synthesis and other applications where selective protection and deprotection of functional groups are required.
Propiedades
IUPAC Name |
benzyl (2S)-2-amino-6-(phenylmethoxycarbonylamino)hexanoate;4-methylbenzenesulfonic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O4.C7H8O3S/c22-19(20(24)26-15-17-9-3-1-4-10-17)13-7-8-14-23-21(25)27-16-18-11-5-2-6-12-18;1-6-2-4-7(5-3-6)11(8,9)10/h1-6,9-12,19H,7-8,13-16,22H2,(H,23,25);2-5H,1H3,(H,8,9,10)/t19-;/m0./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPZYKJHWKVREOQ-FYZYNONXSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCNC(=O)OCC2=CC=CC=C2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H34N2O7S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00692828 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N~6~-[(benzyloxy)carbonyl]-L-lysinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
542.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16964-83-3 |
Source


|
| Record name | 4-Methylbenzene-1-sulfonic acid--benzyl N~6~-[(benzyloxy)carbonyl]-L-lysinate (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00692828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
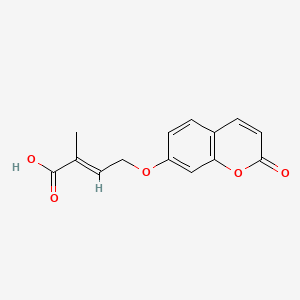
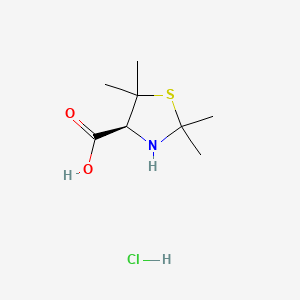
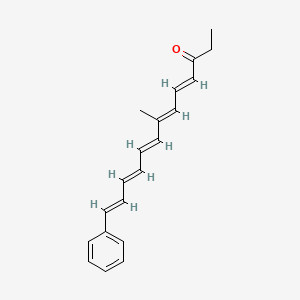
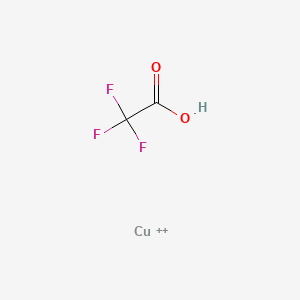


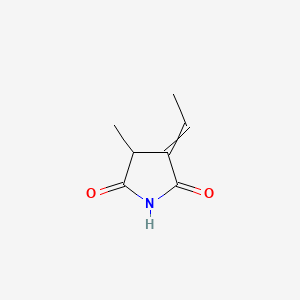
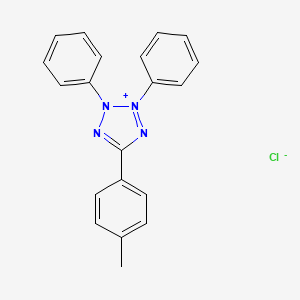
![N-[[(7-aminophenothiazin-3-ylidene)amino]methyl]prop-2-enamide;hydrochloride](/img/structure/B579122.png)

